molecular formula C9H4BrClN2O2 B1330799 3-Bromo-6-chloro-8-nitroquinoline CAS No. 183543-61-5

3-Bromo-6-chloro-8-nitroquinoline

Cat. No.: B1330799
CAS No.: 183543-61-5
M. Wt: 287.5 g/mol
InChI Key: COVFYLACFRNJLF-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-8-nitroquinoline is a useful research compound. Its molecular formula is C9H4BrClN2O2 and its molecular weight is 287.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(11)3-8(13(14)15)9(5)12-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVFYLACFRNJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327638
Record name 3-bromo-6-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183543-61-5
Record name 3-bromo-6-chloro-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 3-Bromo-6-chloro-8-nitroquinoline. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but also the underlying scientific rationale and practical insights to ensure successful synthesis and validation.

Introduction and Strategic Importance

Substituted quinolines are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The unique substitution pattern of this compound, featuring a halogen at position 3, a chloro group at position 6, and a nitro group at position 8, makes it a compelling candidate for further investigation in drug discovery programs. The strategic placement of these functional groups offers multiple points for diversification and structure-activity relationship (SAR) studies. This guide outlines a robust, three-step synthetic sequence commencing from the readily available 4-chloro-2-nitroaniline.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a logical sequence of well-established organic reactions. The chosen pathway is designed for efficiency and control over the introduction of the desired substituents.

Synthesis_Pathway A 4-Chloro-2-nitroaniline C 6-Chloro-8-nitroquinolin-4-ol A->C Gould-Jacobs Reaction (Heat, Dowtherm A) B Diethyl (ethoxymethylene)malonate D 4,6-Dichloro-8-nitroquinoline C->D Chlorination (POCl3, Heat) E This compound D->E Bromination (NBS, H2SO4)

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 6-Chloro-8-nitroquinolin-4-ol (Intermediate I)

The initial step employs the Gould-Jacobs reaction, a powerful method for constructing the quinoline core. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.[1][2][3]

Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, a mixture of 4-chloro-2-nitroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq) is prepared.

  • The mixture is heated to 120-130°C for 2 hours. The ethanol formed during the condensation is distilled off.

  • The reaction temperature is then raised to 240-250°C in a high-boiling point solvent such as Dowtherm A. This facilitates the intramolecular cyclization.

  • The reaction is maintained at this temperature for 30-60 minutes, and its progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

  • The crude 6-chloro-8-nitroquinolin-4-ol is then purified by recrystallization from a high-boiling point solvent like dimethylformamide (DMF) or acetic acid.

Causality Behind Experimental Choices: The high temperature required for the cyclization step is a hallmark of the Gould-Jacobs reaction.[4] Dowtherm A is chosen as the solvent due to its high boiling point and thermal stability. The electron-withdrawing nature of the chloro and nitro groups on the aniline starting material may necessitate these forcing conditions to achieve efficient cyclization.

Step 2: Synthesis of 4,6-Dichloro-8-nitroquinoline (Intermediate II)

The 4-hydroxy group of the quinolinol intermediate is subsequently converted to a chloro group. This transformation is crucial for enabling the final bromination step at the desired position.

Protocol:

  • 6-Chloro-8-nitroquinolin-4-ol (1.0 eq) is added to an excess of phosphorus oxychloride (POCl₃, 5-10 eq) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • The mixture is heated to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • The progress of the reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.

  • The aqueous mixture is neutralized with a base, such as sodium carbonate or ammonium hydroxide, to a pH of 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude 4,6-dichloro-8-nitroquinoline can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality Behind Experimental Choices: Phosphorus oxychloride is a standard and effective reagent for the conversion of hydroxyl groups on heterocyclic rings to chloro groups.[5][6] The use of a large excess of POCl₃ ensures the complete conversion of the starting material. The workup procedure with ice is critical for safely quenching the reactive POCl₃ and isolating the product.

Step 3: Synthesis of this compound (Final Product)

The final step is the regioselective bromination of the dichloro-nitroquinoline intermediate. The electron-withdrawing groups on the benzene ring and the chloro group at position 4 direct the electrophilic bromine to the 3-position of the quinoline ring.

Protocol:

  • To a solution of 4,6-dichloro-8-nitroquinoline (1.0 eq) in concentrated sulfuric acid at 0°C, N-bromosuccinimide (NBS, 1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.

  • Once the reaction is complete, the mixture is carefully poured onto crushed ice.

  • The precipitated solid is collected by filtration and washed with water until the filtrate is neutral.

  • The crude product is then washed with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • The solid is dried, and the final product, this compound, is purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography.

Causality Behind Experimental Choices: N-bromosuccinimide in sulfuric acid is a common and effective brominating agent for deactivating aromatic systems. The strong acid protonates the quinoline nitrogen, further deactivating the ring and enhancing the regioselectivity of the bromination at the 3-position.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR Purity Purity Assessment (HPLC/TLC) NMR->Purity MS->Purity IR->Purity Final Confirmed Structure and Purity Purity->Final

Caption: Workflow for the characterization of this compound.

Table 1: Predicted Analytical Data for this compound

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.5-9.0 ppm. The proton at C2 would likely be a singlet at a downfield shift due to the adjacent nitrogen and bromine. The protons at C5 and C7 would appear as doublets.
¹³C NMR Aromatic carbons in the range of δ 120-150 ppm. The carbon bearing the bromine (C3) and the carbons adjacent to the nitro group (C7, C8a) would be significantly shifted. Based on data for 3-Bromo-6-fluoro-8-nitroquinoline, shifts can be estimated.[7]
Mass Spec. Expected molecular ion peaks corresponding to the isotopic pattern of bromine and chlorine. M+ at m/z 286, [M+2]+ at m/z 288, and [M+4]+ at m/z 290.[8]
IR (cm⁻¹) Characteristic peaks for C=N stretching (quinoline ring) around 1600-1620 cm⁻¹. Strong asymmetric and symmetric stretching of the nitro group (-NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively. C-Cl and C-Br stretching vibrations in the fingerprint region.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Chloro-2-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Suspected of causing genetic defects. It is an irritant to the skin and eyes.[9]

  • Diethyl (ethoxymethylene)malonate: May cause eye, skin, and respiratory tract irritation.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Fatal if inhaled.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizing agent. Causes severe skin burns and eye damage.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin burns and eye damage.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis and characterization of this compound. By understanding the rationale behind each experimental step and adhering to the prescribed safety protocols, researchers can confidently produce and validate this promising compound for further applications in drug discovery and development. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target molecule.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • ResearchGate. Gould–Jacobs reaction | Request PDF. [Link]

  • Biotage. AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • Google Patents. CN104341319A - Synthesis process of 2-cyano-4-nitro-6-bromaniline.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • PubChem. 4-Chloro-2-nitroaniline. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

  • PubChem. 8-Nitroquinoline. [Link]

  • PrepChem. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). [Link]

  • PubChem. 8-Bromo-6-chloro-quinolin-3-ol. [Link]

  • PubChem. 8-Bromo-3-chloroisoquinoline. [Link]

  • NMRShiftDB. 3-BROMO-6-FLUORO-8-NITROQUINOLINE - 13C NMR. [Link]

Sources

IUPAC name and CAS number for 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-6-chloro-8-nitroquinoline for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant therapeutic agents.[1] Its rigid, heterocyclic framework offers a versatile template for substitution, enabling the fine-tuning of electronic, steric, and physicochemical properties to achieve desired biological activities. This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of three distinct electron-withdrawing groups on the quinoline core makes this compound a compelling, yet underexplored, candidate for drug discovery programs. We will provide an in-depth analysis of its chemical identity, a plausible synthetic pathway, its reactivity profile, and its potential applications, particularly in oncology, supported by actionable experimental protocols.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of any research endeavor. This compound is a highly substituted aromatic heterocycle with significant potential for further chemical modification.

Nomenclature and Structure
  • IUPAC Name: this compound[2]

  • CAS Number: 183543-61-5[2]

  • Molecular Formula: C₉H₄BrClN₂O₂[2]

  • 2D Structure:

    
    
    
Physicochemical Data Summary

The compound's properties, computed from established models, provide initial insights into its drug-like potential, such as solubility and membrane permeability.

PropertyValueSourceImplication in Drug Discovery
Molecular Weight 287.50 g/mol PubChem[2]Adheres to Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
XLogP3 3.3PubChem[2]Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 0PubChem[2]Lacks hydrogen bond donating capability, which can favor membrane transport.
Hydrogen Bond Acceptors 3PubChem[2]The nitrogen in the quinoline ring and the oxygens of the nitro group can accept hydrogen bonds.
Polar Surface Area 58.7 ŲPubChem[2]Below the 140 Ų threshold often associated with good cell permeability.

Synthesis and Spectroscopic Characterization

While this specific compound is available from some chemical vendors, understanding its synthesis is crucial for analog preparation and cost-effective scale-up. A plausible synthetic route can be devised from commercially available precursors, leveraging established quinoline chemistry.

Proposed Synthetic Workflow

A logical approach involves the sequential functionalization of a simpler quinoline core. A potential pathway starts with 6-chloro-8-nitroquinoline, proceeding through bromination. The electron-withdrawing nature of the existing chloro and nitro groups will direct the electrophilic aromatic substitution.

Synthetic_Workflow A 6-Chloro-8-nitroquinoline B This compound A->B Br₂, Acetic Acid (Electrophilic Aromatic Substitution) Derivatization_Pathways cluster_0 Core Compound cluster_1 Derivatives Core This compound Amino 3-Bromo-6-chloro-quinolin-8-amine Core->Amino Reduction (e.g., SnCl₂/HCl) Substituted Nucleophilic Substitution Products (e.g., -OR, -NR₂) Core->Substituted SNAr (Nu⁻, heat) Amide Amide Derivatives (via Acylation) Amino->Amide R-COCl, Base

Sources

Solubility of 3-Bromo-6-chloro-8-nitroquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-6-chloro-8-nitroquinoline in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. As a niche heterocyclic compound, understanding its behavior in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This document moves beyond a simple tabulation of data to explain the underlying physicochemical principles that govern its solubility, offering predictive insights and practical experimental guidance.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties[1]. The specific compound, this compound, is a highly functionalized quinoline ring, suggesting its potential as an intermediate in the synthesis of novel therapeutic agents or as a candidate for biological evaluation. The presence of halogen (bromo and chloro) and nitro groups significantly influences its electronic and steric properties, which in turn dictates its solubility—a critical parameter for its handling, reactivity, and bioavailability.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following computed properties from PubChem provide a foundation for predicting its solubility[2]:

PropertyValueImplication for Solubility
Molecular Weight 287.50 g/mol Higher molecular weight can decrease solubility.
XLogP3 3.3This positive value indicates a significant degree of lipophilicity, suggesting better solubility in non-polar organic solvents over water.
Hydrogen Bond Donor Count 0The absence of hydrogen bond donors limits its ability to engage in this strong type of interaction with protic solvents.
Hydrogen Bond Acceptor Count 3The nitrogen in the quinoline ring and the two oxygen atoms of the nitro group can act as hydrogen bond acceptors, allowing for some interaction with protic solvents.
Topological Polar Surface Area 58.7 ŲThis moderate polar surface area suggests that the molecule is not extremely polar, further supporting its preference for organic solvents over water.

The principle of "like dissolves like" is a useful heuristic. Given the lipophilic nature (high XLogP3) and the presence of polar functional groups (nitro and the quinoline nitrogen), this compound is expected to exhibit a nuanced solubility profile, favoring polar aprotic solvents and showing some solubility in non-polar and polar protic solvents.

Qualitative Solubility Profile and Rationale

Based on its structure, the following solubility trends can be anticipated for this compound:

  • High Solubility: in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the polar nitro group and the quinoline core. The synthesis of a related compound, 1-bromo-3-chloro-5-nitro-benzene, notes its solubility in dimethylformamide[3].

  • Moderate to Good Solubility: in chlorinated solvents such as dichloromethane (DCM) and chloroform. The synthesis of 6,8-dibromo-5-nitroquinoline involves extraction with CH2Cl2, indicating good solubility[4]. The purification of 6-methoxy-8-nitroquinoline also utilizes chloroform[5].

  • Moderate Solubility: in polar aprotic solvents with a smaller dipole moment like acetone and ethyl acetate.

  • Lower Solubility: in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors to the nitro group and quinoline nitrogen, the overall lipophilicity of the molecule may limit extensive dissolution. A related nitro-substituted quinoline was found to be soluble in hot alcohol[6].

  • Poor to Insoluble: in non-polar solvents like hexane and toluene. While the molecule has lipophilic character, the polarity of the nitro group will likely hinder solubility in highly non-polar environments.

  • Insoluble: in water. The high lipophilicity and lack of significant hydrogen bonding donation capability would lead to very poor aqueous solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The general workflow for solubility determination is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Equilibrate at constant temperature (e.g., 25°C) with agitation B->C D Filter the saturated solution (e.g., 0.45 µm PTFE filter) C->D E Dilute the filtrate with mobile phase D->E F Inject into HPLC system E->F H Determine concentration of the diluted sample F->H G Generate calibration curve with known standards G->H I Calculate original solubility (g/L or mol/L) H->I

Caption: Experimental workflow for solubility determination.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade): e.g., Acetonitrile, Methanol, Dichloromethane, Toluene, Dimethyl Sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

    • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a portion of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid.

    • Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is often a good starting point, with a mobile phase of acetonitrile and water or methanol and water[7][8]. The detection wavelength should be set to the λmax of the compound, which can be determined by UV-Vis spectrophotometry[9].

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standards to generate a calibration curve of peak area versus concentration.

    • Inject the diluted samples and record the peak areas.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Factors Influencing Solubility and Practical Considerations

The solubility of quinoline derivatives can be influenced by several factors[10]:

  • pH: For ionizable quinolines, pH can dramatically affect solubility. However, this compound is not expected to have a readily ionizable group in the typical pH range of organic synthesis.

  • Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. This can be leveraged for recrystallization purposes.

  • Purity of the Compound and Solvent: Impurities can alter the measured solubility.

  • Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

Understanding the solubility of this compound is a critical first step in its effective utilization in research and development. While direct quantitative data is sparse, a theoretical analysis based on its physicochemical properties and comparison with related compounds provides a strong predictive framework. The compound is anticipated to be most soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in chlorinated solvents and lower solubility in alcohols and non-polar hydrocarbons. The provided experimental protocol offers a robust method for obtaining precise, quantitative solubility data, which is indispensable for informed decision-making in synthetic chemistry and drug discovery pipelines.

References

  • Oktay, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PubMed Central. [Link]

  • ResearchGate. (2023). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (2008). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. National Center for Biotechnology Information. [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • IOPscience. (2020). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOP Publishing. [Link]

  • ResearchGate. (1981). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • ChemBK. (n.d.). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

Sources

Thermal stability and decomposition of 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Bromo-6-chloro-8-nitroquinoline

Introduction

Substituted quinolines are a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] The introduction of energetic functional groups, such as the nitro group, alongside halogen substituents, creates molecules with unique electronic properties but also introduces significant challenges related to chemical stability. This compound is one such molecule, whose thermal behavior is critical for ensuring safety and control during drug development, manufacturing, and storage. Nitroaromatic compounds are a well-documented class of energetic materials, prone to rapid, exothermic decomposition when subjected to thermal stress.[2][3][4]

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathway of this compound. As direct experimental data for this specific compound is not extensively published, this paper synthesizes information from related nitroaromatic and heterocyclic compounds to establish a robust, scientifically grounded approach for its characterization. We will detail the necessary experimental protocols, explain the causality behind methodological choices, and present a hypothesized decomposition profile, offering researchers a self-validating system for assessing this and similar molecules.

Part 1: Physicochemical Profile and Structural Analysis

A thorough understanding of a molecule's structure is foundational to predicting its thermal behavior. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[5]
Molecular Formula C₉H₄BrClN₂O₂PubChem[5]
Molecular Weight 287.50 g/mol PubChem[5]
CAS Number 183543-61-5PubChem[5]

The structure of this compound is characterized by three key features that dictate its reactivity and stability:

  • Quinoline Core: A stable, aromatic heterocyclic system that provides the molecular scaffold.

  • Halogen Substituents (Br and Cl): These atoms are strongly electronegative and exert a powerful electron-withdrawing effect on the aromatic ring through induction. This can influence the strength of adjacent chemical bonds.

  • Nitro Group (-NO₂): This is the primary determinant of the molecule's thermal instability. The C-NO₂ bond in nitroaromatic compounds is often the weakest link, and its cleavage is typically the initiating step in thermal decomposition.[4] The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, making it resistant to oxidative degradation but susceptible to energetic decomposition.[3]

Part 2: Principles of Thermal Decomposition in Nitroaromatic Compounds

The thermal decomposition of nitroaromatic compounds is a complex process, often involving radical mechanisms and autocatalysis.[4] The generally accepted primary step is the homolytic cleavage of the C–NO₂ bond, which has a high bond-association energy but is typically the most thermally labile bond in the molecule.

This initiation step generates a highly reactive aryl radical and nitrogen dioxide (•NO₂). These initial products can then trigger a cascade of secondary reactions, including:

  • Hydrogen abstraction from other molecules.

  • Attack on the aromatic ring, leading to fragmentation.

  • Redox reactions between the decomposition products.

The presence of halogens can further influence the decomposition pathway by altering the electron density of the quinoline ring and potentially participating in secondary radical reactions. The overall process is highly exothermic and can lead to a rapid increase in temperature and pressure, posing a significant safety hazard if not properly controlled.[4]

Part 3: Recommended Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability of this compound, a multi-technique approach is essential. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed to provide a comprehensive and self-validating assessment.

Methodology 1: Differential Scanning Calorimetry (DSC)

Causality: DSC is the primary technique for determining the thermal transitions of a material.[6] It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the onset temperature of decomposition (Tₒₙₛₑₜ) and the total energy released (Heat of Decomposition, ΔHₔ). For energetic materials like nitro compounds, these parameters are critical for hazard assessment.[7][8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible. The use of high-pressure crucibles is critical to contain the pressure generated during decomposition and prevent rupture.

  • Sealing: Hermetically seal the crucible to ensure that the decomposition occurs in a contained environment, allowing for accurate measurement of the energy released.

  • Instrument Setup: Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min. The choice of heating rate is a balance between resolution and sensitivity; 10 °C/min is a standard rate for initial screening.[9]

    • Maintain a constant inert atmosphere (e.g., Nitrogen at 50 mL/min) to prevent oxidative side reactions.

  • Data Analysis:

    • Identify any endothermic peaks, which may correspond to melting.

    • Determine the onset temperature of the first major exothermic peak, which represents the start of thermal decomposition.

    • Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHₔ) in J/g.

Methodology 2: Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[10] This technique is complementary to DSC, as it quantifies the mass loss associated with the decomposition events observed in the DSC thermogram. It helps to distinguish between phase transitions (no mass loss) and decomposition (mass loss) and provides information on the volatility of decomposition products.

Experimental Protocol:

  • Sample Preparation: Weigh 3-5 mg of this compound into an alumina or platinum crucible.

  • Instrument Setup: Place the crucible onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min under a constant inert nitrogen atmosphere (50 mL/min).

  • Data Analysis:

    • Generate the mass vs. temperature curve (TGA curve) and its first derivative (DTG curve).

    • Determine the onset temperature of mass loss from the TGA curve.

    • Identify the temperature(s) of maximum mass loss rate from the peaks in the DTG curve.

    • Quantify the percentage of mass lost at each decomposition step and the final residual mass.

Methodology 3: Evolved Gas Analysis (EGA) via TGA-MS/FTIR

Causality: To elucidate the decomposition mechanism, identifying the gaseous products is essential. Coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR) allows for the real-time analysis of the gases evolved during decomposition.[10]

Experimental Protocol:

  • Setup: Use the same TGA protocol as described above. The evolved gases are carried from the TGA furnace through a heated transfer line to the MS or FTIR gas cell.

  • Data Collection: Collect mass spectra or infrared spectra continuously throughout the TGA experiment.

  • Data Analysis: Correlate the evolution of specific gases (e.g., NO₂, NO, CO, CO₂, HCl, HBr) with the mass loss steps observed in the TGA curve. This provides direct evidence for the proposed decomposition pathway.

Part 4: Data Interpretation and Hypothesized Decomposition Profile

Based on the known behavior of similar nitroaromatic compounds, a hypothesized thermal profile for this compound can be constructed.

Predicted Quantitative Data

The following table summarizes the expected results from DSC and TGA analysis.

ParameterPredicted Value RangeTechniqueSignificance
Melting Point (Tₘ) 150 - 220 °CDSCIndicates solid-to-liquid phase transition.
Onset of Decomposition (Tₒₙₛₑₜ) 250 - 320 °CDSC / TGACritical safety parameter; the temperature at which decomposition begins.[7]
Peak Decomposition (Tₚₑₐₖ) 280 - 350 °CDSC / DTGTemperature of maximum reaction rate.
Heat of Decomposition (ΔHₔ) 1500 - 2500 J/gDSCMeasures the energy released; a higher value indicates greater hazard.[7]
Mass Loss > 80%TGAIndicates significant decomposition into volatile products.
Visualizations: Workflow and Proposed Mechanism

The logical flow for a comprehensive thermal hazard assessment is outlined below.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_interp Data Interpretation Prep Weigh Sample (1-5 mg) Into Appropriate Crucible DSC DSC Analysis (10 °C/min to 400 °C) Determine Tₒₙₛₑₜ, ΔHₔ Prep->DSC TGA TGA Analysis (10 °C/min to 600 °C) Quantify Mass Loss Prep->TGA Interp Correlate DSC, TGA, EGA Data DSC->Interp TGA_EGA TGA-MS / TGA-FTIR Identify Evolved Gases (NOx, COx, HCl, HBr) TGA->TGA_EGA TGA->Interp TGA_EGA->Interp Mech Elucidate Decomposition Mechanism Interp->Mech Hazard Assess Thermal Hazard & Safety Implications Mech->Hazard

Caption: Experimental workflow for thermal stability analysis.

A plausible decomposition pathway, initiated by the cleavage of the weakest bond (C-NO₂), is visualized below.

G A This compound C₉H₄BrClN₂O₂ B B A->B Heat (Δ) Initial C-NO₂ Bond Cleavage C Ring Fragmentation Products (e.g., Halogenated benzenes, pyridines) B->C Secondary Radical Reactions D Gaseous Products CO, CO₂, NOx, HBr, HCl C->D Further Decomposition

Caption: Hypothesized decomposition pathway for the title compound.

Conclusion

References

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An In-depth Technical Guide on the Electronic Properties of 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-6-chloro-8-nitroquinoline is a halogenated nitroaromatic compound belonging to the quinoline family, a class of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—bromo, chloro, and nitro substituents—on the quinoline core profoundly influences its electronic properties, thereby dictating its reactivity, potential biological activity, and spectroscopic behavior. This technical guide provides a comprehensive analysis of the electronic characteristics of this compound, integrating theoretical calculations with extrapolated experimental data from closely related analogues. The document is designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline ring system is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a broad spectrum of pharmacological activities. The electronic distribution within the quinoline nucleus can be finely tuned through the introduction of various substituents. In the case of this compound, the synergistic electron-withdrawing effects of the two halogen atoms and the nitro group create a highly electron-deficient aromatic system. This electronic profile is anticipated to have significant implications for its potential as an electrophile in chemical reactions and its interactions with biological macromolecules.

Molecular Structure and Synthesis

The molecular structure of this compound, with the IUPAC name this compound, is characterized by a quinoline core substituted at positions 3, 6, and 8.

Molecular Diagram

Caption: Molecular structure of this compound.

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies, such as the Skraup or Doebner-von Miller reactions, followed by sequential halogenation and nitration steps. The precise order of these electrophilic aromatic substitution reactions would be critical to achieving the desired regiochemistry, taking into account the directing effects of the existing substituents at each stage. For instance, nitration of a bromo-chloro-quinoline precursor would likely be directed by the existing activating/deactivating groups.

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic properties of molecules where experimental data is scarce.[1] Using DFT, we can gain insights into the molecular orbital energies, electron density distribution, and reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy is related to the ability to donate an electron, while the LUMO energy corresponds to the ability to accept an electron.[2] The energy gap between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule.[3]

For quinoline itself, the HOMO-LUMO gap is approximately -4.83 eV.[1] The introduction of the electron-withdrawing bromo, chloro, and nitro groups is expected to significantly lower the energies of both the HOMO and LUMO. The strong electron-withdrawing nature of these substituents will lead to a smaller HOMO-LUMO gap compared to the parent quinoline, suggesting a higher chemical reactivity.[3] A smaller energy gap facilitates electronic transitions and can be correlated with the molecule's potential biological activity.[1]

Diagram: HOMO-LUMO Energy Levels

HOMO_LUMO_Energy_Levels cluster_quinoline Quinoline cluster_substituted This compound (Predicted) HOMO_Q HOMO (-6.646 eV) LUMO_Q LUMO (-1.816 eV) HOMO_Q->LUMO_Q ΔE ≈ 4.83 eV HOMO_S HOMO (Lowered Energy) LUMO_S LUMO (Lowered Energy) HOMO_S->LUMO_S ΔE < 4.83 eV

Caption: Predicted effect of substituents on HOMO-LUMO energies.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP is expected to show regions of negative potential (electron-rich) around the nitrogen atom of the quinoline ring and the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the carbon atoms of the aromatic rings will exhibit positive potential (electron-poor), indicating their susceptibility to nucleophilic attack. The overall electron-deficient nature of the ring system, enhanced by the substituents, suggests a predisposition to engage in reactions with nucleophiles.

Predicted Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to display signals in the aromatic region. The protons on the quinoline ring will be deshielded due to the aromatic ring current and the electron-withdrawing effects of the substituents. The chemical shifts of the remaining protons on the quinoline core will be influenced by their proximity to the bromo, chloro, and nitro groups.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the quinoline ring. The carbons directly attached to the electronegative nitrogen, bromine, chlorine, and nitro groups will exhibit significant downfield shifts. Computational methods, such as the GIAO (Gauge-Independent Atomic Orbital) approach, can provide theoretical predictions of the ¹H and ¹³C chemical shifts.[4]

UV-Visible Spectroscopy

The UV-Vis spectrum of quinoline derivatives is characterized by electronic transitions within the aromatic system.[1] The presence of the nitro group, a strong chromophore, is expected to result in absorption bands in the near-UV or visible region. The electronic transitions are likely to be of the π → π* and n → π* type. The exact position and intensity of these absorption bands will be influenced by the solvent polarity, a phenomenon known as solvatochromism.[5] In polar solvents, a bathochromic (red) shift of the π → π* transition is often observed.[6]

Electrochemical Properties: A Focus on Cyclic Voltammetry

The presence of the reducible nitro group makes this compound an interesting candidate for electrochemical studies, particularly cyclic voltammetry (CV). CV is a powerful technique for investigating the redox behavior of electroactive species.[7][8]

For nitroaromatic compounds, the electrochemical reduction of the nitro group is a well-studied process.[9][10] In a typical cyclic voltammogram, one or more reduction peaks corresponding to the stepwise reduction of the nitro group would be expected. The exact reduction potentials will be influenced by the electronic environment of the quinoline ring and the nature of the solvent and supporting electrolyte. The electron-withdrawing bromo and chloro substituents are expected to facilitate the reduction of the nitro group, leading to less negative reduction potentials compared to unsubstituted nitroquinolines.

Experimental Protocol: Cyclic Voltammetry

  • Preparation of the Analyte Solution:

    • Dissolve a known concentration (e.g., 1-5 mM) of this compound in a suitable aprotic solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

    • Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment.

  • Electrochemical Cell Setup:

    • Employ a standard three-electrode system consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to scan a range where the reduction of the nitro group is expected.

    • Apply a potential sweep at a defined scan rate (e.g., 100 mV/s) and record the resulting current.

    • Perform multiple cycles to assess the reversibility of the redox processes.

  • Data Analysis:

    • Analyze the resulting voltammogram to determine the peak potentials (Ep) and peak currents (Ip) for the reduction and any subsequent oxidation processes.

    • Investigate the effect of scan rate on the peak currents to gain insights into the nature of the electrode process (e.g., diffusion-controlled or surface-adsorbed).

Implications for Drug Development

The electronic properties of this compound have several implications for its potential application in drug development:

  • Target Interactions: The electron-deficient nature of the quinoline ring may favor interactions with electron-rich residues in biological targets, such as enzymes or receptors.

  • Bioavailability: The lipophilicity, influenced by the halogen substituents, will play a crucial role in the molecule's ability to cross cell membranes.

  • Metabolism: The nitro group can be a site of metabolic reduction in vivo, which could lead to the formation of reactive intermediates with potential therapeutic or toxicological consequences.

Conclusion

This compound represents a fascinating molecular scaffold with a rich electronic landscape shaped by its trifecta of electron-withdrawing substituents. While direct experimental data remains to be fully elucidated, theoretical modeling and comparative analysis with related quinoline derivatives provide a robust framework for understanding its fundamental electronic properties. This guide has offered a detailed exploration of its predicted molecular structure, spectroscopic signatures, and electrochemical behavior, providing a valuable resource for scientists working at the interface of chemistry, biology, and medicine. Further experimental validation of these predicted properties will undoubtedly pave the way for the rational design of novel quinoline-based compounds with tailored electronic characteristics for a range of scientific applications.

References

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  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

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  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
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  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

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  • ACS Publications. (n.d.). Hypoxia-Selective Antitumor Agents. 15. Modification of Rate of Nitroreduction and Extent of Lysosomal Uptake by Polysubstitution of 4-(Alkylamino)-5-nitroquinoline Bioreductive Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Retrieved from [Link]

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  • Semantic Scholar. (2018). synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Retrieved from [Link]

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Reactivity profile of the nitro group in 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group in 3-Bromo-6-chloro-8-nitroquinoline

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the nitro group in this compound. This highly functionalized heterocyclic compound serves as a valuable scaffold in medicinal and materials chemistry. The interplay between the potent electron-withdrawing nitro group, the deactivating halogen substituents, and the inherent electronic nature of the quinoline core dictates a unique reactivity profile. This document will explore the principal transformations of the nitro group, focusing on its reduction to the corresponding amine and its role in directing nucleophilic aromatic substitution. Detailed, field-tested protocols and mechanistic insights are provided for researchers, scientists, and professionals in drug development.

Molecular Architecture and Electronic Landscape

This compound is a quinoline core substituted with three distinct electron-withdrawing groups (EWGs). Understanding the electronic contribution of each component is critical to predicting the molecule's reactivity.

  • The Quinoline Nucleus: The nitrogen atom in the quinoline ring is inherently electron-withdrawing, reducing electron density across the bicyclic system, particularly in the pyridine ring.

  • The Nitro Group (-NO₂): As one of the most powerful EWGs, the nitro group at the C-8 position strongly deactivates the carbocyclic ring towards electrophilic attack through both inductive and resonance effects. Conversely, this significant reduction in electron density renders the ring susceptible to nucleophilic attack.[1]

  • Halogen Substituents (-Br, -Cl): The bromine at C-3 and chlorine at C-6 further withdraw electron density via induction. While they are typically weak deactivators in electrophilic substitutions, in this electron-poor system, their primary electronic role is to enhance the overall electrophilicity of the quinoline scaffold.

The confluence of these features makes this compound an electron-deficient molecule, priming the C-8 nitro group for reductive transformations and activating the carbocyclic ring for nucleophilic substitution reactions.

Electronic_Effects cluster_quinoline This compound Core cluster_effects Substituent Effects Quinoline Quinoline (C9H4BrClN2O2) Nitro C8-Nitro Group (-NO2) - Strong EWG (Resonance & Induction) - Activates for Nucleophilic Attack - Prone to Reduction Quinoline->Nitro governs primary reactivity Halogens C3-Bromo & C6-Chloro - EWG (Induction) - Enhance Ring Electrophilicity - Potential Leaving Groups Quinoline->Halogens modulate electronics N_Atom Ring Nitrogen - Inductive EWG - Deactivates Both Rings Quinoline->N_Atom defines core character

Caption: Electronic contributions of substituents in the title compound.

Key Reactivity Pathway: Reduction of the Nitro Group

The transformation of the 8-nitro group to an 8-amino group is arguably the most valuable reaction of this substrate. The resulting 8-amino-3-bromo-6-chloroquinoline is a versatile intermediate, opening pathways for further functionalization, such as amide bond formation, diazotization, or cross-coupling reactions.[2] The choice of reduction methodology is paramount to ensure high chemoselectivity, preserving the aryl-halide bonds.

Catalytic Transfer Hydrogenation

Catalytic hydrogenation is a highly efficient method for nitro group reduction.[3][4] However, the choice of catalyst is critical to prevent undesired hydrodehalogenation, a common side reaction with aryl halides.

Expertise & Experience: While Palladium on carbon (Pd/C) is a common choice for nitro reductions, it is notoriously aggressive and often leads to the cleavage of C-Br and C-Cl bonds.[5] For substrates like this compound, catalysts such as Raney Nickel or specific cobalt-based systems are superior as they exhibit greater chemoselectivity, favoring the reduction of the nitro group while leaving the halogens intact.[6][7]

Trustworthiness through Protocol: The following protocol is designed for high chemoselectivity. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to prevent over-reduction and dehalogenation.

Detailed Protocol 1: Chemoselective Reduction via Catalytic Hydrogenation

  • System Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.48 mmol).

  • Solvent Addition: Add ethanol (35 mL) to dissolve the substrate.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 100 mg, ~10% w/w), slurried in ethanol, to the reaction mixture under a nitrogen or argon atmosphere.

    • Causality: Raney Nickel is chosen for its proven selectivity in reducing nitro groups in the presence of aryl halides.[6]

  • Reagent Introduction: Fit the flask with a reflux condenser. Introduce hydrazine monohydrate (1.0 mL, 20.6 mmol, ~6 eq.) dropwise via a syringe. An exothermic reaction with gas evolution (N₂) will be observed.

    • Causality: Hydrazine serves as the in-situ hydrogen source for the transfer hydrogenation, avoiding the need for high-pressure hydrogen gas.

  • Reaction Execution: Gently heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours.

  • Monitoring: Track the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot and the appearance of the more polar amine product.

  • Work-up: Upon completion, cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with additional ethanol.

    • Self-Validation: The Celite filtration must be performed cautiously as Raney Nickel can be pyrophoric when dry.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 8-amino-3-bromo-6-chloroquinoline, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Catalytic_Hydrogenation_Workflow start Start: This compound dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Raney Nickel Catalyst (under N2) dissolve->add_catalyst add_hydrazine Add Hydrazine Monohydrate (dropwise) add_catalyst->add_hydrazine reflux Heat to Reflux (80°C) (2-4 hours) add_hydrazine->reflux monitor Monitor by TLC/LC-MS reflux->monitor monitor->reflux Incomplete workup Cool & Filter through Celite monitor->workup Reaction Complete purify Concentrate & Purify (Chromatography/Recrystallization) workup->purify end Product: 8-amino-3-bromo-6-chloroquinoline purify->end

Caption: Workflow for selective catalytic transfer hydrogenation.

Chemical Reduction with Metallic Reagents

Reduction using metals in acidic media provides a robust and often more scalable alternative to catalytic hydrogenation. Reagents like iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid are highly effective.[8]

Expertise & Experience: Iron-based reductions are particularly advantageous in process chemistry due to the low cost, environmental benignity, and high chemoselectivity of the reagent.[9] This method is exceptionally tolerant of aryl halides and other reducible functional groups that might be sensitive to catalytic methods.[8]

Detailed Protocol 2: Chemical Reduction with Iron in Acetic Acid

  • System Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (5.0 g, 17.4 mmol) in glacial acetic acid (100 mL).

  • Reagent Addition: Add iron powder (4.86 g, 87.0 mmol, 5 eq.) to the suspension.

    • Causality: Iron acts as the electron donor for the reduction in the acidic medium. A stoichiometric excess ensures the reaction goes to completion.

  • Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring for 3-5 hours. The color of the mixture will typically change from a yellow suspension to a dark brown or black mixture.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it over 200 g of ice.

  • Neutralization & Extraction: Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This will precipitate iron salts.

    • Self-Validation: The neutralization step must be done slowly and with cooling, as it is highly exothermic.

  • Filtration & Extraction: Filter the resulting slurry through a Celite pad to remove the iron oxides/hydroxides, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 8-amino-3-bromo-6-chloroquinoline. Further purification can be achieved via column chromatography if necessary.

Parameter Catalytic Transfer Hydrogenation (Raney Ni/N₂H₄) Chemical Reduction (Fe/AcOH)
Selectivity High; optimized to preserve C-X bonds.Excellent; highly tolerant of aryl halides.[8][9]
Reaction Time Typically 2-4 hours.Typically 3-5 hours.
Conditions Reflux temperature (~80°C), atmospheric pressure.Elevated temperature (80-90°C).
Work-up Simple filtration of catalyst.More complex: neutralization, filtration of iron salts, extraction.
Scalability Good; caution with pyrophoric catalyst.Excellent; low cost of reagents.
Key Advantage Cleaner reaction profile, avoids acidic conditions.Cost-effective, robust, and highly reliable.

Table 1: Comparison of primary methods for the reduction of the nitro group.

Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing character of the 8-nitro group significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr), a reaction pathway that is typically challenging for electron-rich aromatic systems.

Expertise & Experience: The nitro group directs incoming nucleophiles to the ortho (C-7) and para (C-5) positions. This is because the anionic Meisenheimer-like intermediate formed upon nucleophilic attack can be effectively stabilized through resonance delocalization onto the oxygen atoms of the nitro group. This stabilization is not possible if the attack occurs at the meta position (C-6).

SNAr_Mechanism Start This compound Intermediate Meisenheimer-like Intermediate (Anionic σ-complex) Start->Intermediate Addition Product Substituted Product Intermediate->Product Elimination of H⁻ (Oxidative Work-up) Stabilization Resonance Stabilization by C8-Nitro Group Intermediate->Stabilization Nu Nucleophile (e.g., RO⁻, R₂N⁻) Nu->Start Attack at C7 (ortho)

Caption: General mechanism for SNAr on the activated quinoline core.

This reactivity enables the direct introduction of functionalities at positions that might be difficult to access through other synthetic routes. A key example is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile bearing a leaving group attacks an activated C-H bond.

Detailed Protocol 3: Vicarious Nucleophilic Substitution of Hydrogen at C-7

  • System Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of this compound (500 mg, 1.74 mmol) in anhydrous THF (15 mL). Cool the solution to -40°C in an acetonitrile/dry ice bath.

  • Base Addition: Add potassium tert-butoxide (t-BuOK) (488 mg, 4.35 mmol, 2.5 eq.) to the solution and stir for 15 minutes.

  • Nucleophile Preparation: In a separate flask, prepare the nucleophile. For example, for amination, use a protected amine like carbazole or a sulfonamide.

  • Reaction Execution: Add a solution of the chosen nucleophile (e.g., carbazole, 1.5 eq.) in THF to the reaction mixture dropwise.

  • Monitoring & Quenching: Stir at -40°C for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction by adding an aqueous solution of ammonium chloride.

  • Work-up and Purification: Warm the mixture to room temperature, extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to isolate the 7-substituted-3-bromo-6-chloro-8-nitroquinoline.

Summary and Outlook

The reactivity of the nitro group in this compound is dominated by two primary pathways:

  • Reduction: The nitro group can be selectively reduced to an amine using methods like catalytic transfer hydrogenation with Raney Nickel or chemical reduction with iron powder, preserving the crucial halogen substituents. This transformation is fundamental for building more complex molecular architectures.

  • SNAr Activation: The nitro group strongly activates the quinoline core, particularly at the C-5 and C-7 positions, for nucleophilic attack. This allows for the direct introduction of various nucleophiles, providing a powerful tool for late-stage functionalization.

The strategic manipulation of this reactivity profile allows chemists to use this compound as a versatile building block. The resulting aminoquinolines and C-7 substituted derivatives are high-value intermediates for the synthesis of novel therapeutic agents, agrochemicals, and functional materials.[10] Future research may focus on leveraging these pathways for the development of targeted covalent inhibitors, molecular probes, or advanced organic electronic materials.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Request PDF. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites. ResearchGate. Retrieved from [Link]

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  • Maurya, S. K., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]

  • Chen, F., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]

  • Kuwano, R., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Yoo, B. W., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Hindawi. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-hydroxyquinoline. Retrieved from [Link]

  • Al-Majedy, Y. K., et al. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Institutes of Health. Retrieved from [Link]

  • Beilstein Journals. (2024). Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-6-chloro-3-nitro-cinnoline. Retrieved from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds.
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  • Thomas, S. P., et al. (2016). Selective nitro reduction in the synthesis of 'real-world' targets. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline, 3-bromo-8-nitro-. Retrieved from [Link]

Sources

An In-depth Technical Guide to Halogen Mobility in 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the differential halogen reactivity in 3-bromo-6-chloro-8-nitroquinoline, a key heterocyclic building block. The insights and protocols herein are curated for researchers, scientists, and professionals in drug development who leverage substituted quinolines in their synthetic programs. We will dissect the underlying electronic principles governing halogen mobility and provide validated, step-by-step protocols for achieving regioselective transformations.

Introduction: The Strategic Importance of this compound

Substituted quinolines are privileged scaffolds in medicinal chemistry and materials science.[1] The title compound, this compound, offers three distinct points for chemical modification: the C3-bromo, C6-chloro, and C8-nitro groups. Understanding the hierarchy of reactivity between the two halogen atoms is paramount for designing efficient and selective synthetic routes. This guide focuses on the factors that control the mobility of the bromine and chlorine substituents, enabling chemists to predictably functionalize the quinoline core.

The Electronic Landscape: Why Halogen Reactivity Differs

The reactivity of the halogens at the C3 and C6 positions is not identical. This difference is dictated by the electronic architecture of the 8-nitroquinoline scaffold. Two primary mechanisms must be considered: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

SNAr reactions are stepwise processes involving the addition of a nucleophile to an electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group.[2][3][4][5] The rate of this reaction is highly dependent on the electrophilicity of the carbon atom bearing the leaving group and the ability of the ring to stabilize the intermediate negative charge.

In this compound, the potent electron-withdrawing nature of the nitro group at C8 is the dominant activating feature.[6][7] This activation, however, is not uniformly distributed across the ring.

  • Activation at C6: The chlorine atom at C6 is in a para-like position relative to the nitro group in the benzenoid ring. This geometric arrangement allows for powerful resonance stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C6. The charge can be delocalized directly onto the oxygen atoms of the nitro group.

  • Activation at C3: The bromine atom at C3 is in the pyridine ring and is significantly less activated towards SNAr. It lacks a direct ortho or para relationship with the primary activating nitro group, meaning the resonance stabilization of an intermediate formed at C3 is considerably weaker.

Therefore, under SNAr conditions, the chlorine atom at the C6 position is significantly more mobile and will be selectively displaced by nucleophiles.

Caption: Electronic activation map for SNAr on the quinoline core.

Palladium-Catalyzed Cross-Coupling Reactivity

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) operate via a different mechanism, primarily involving an oxidative addition step.[8][9][10] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The generally accepted reactivity trend for halogens in oxidative addition is I > Br > Cl > F.[11]

  • Reactivity of C3-Br: The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. This makes the C3-Br bond significantly more susceptible to oxidative addition by a Palladium(0) catalyst.

  • Reactivity of C6-Cl: The Carbon-Chlorine bond is stronger and requires more forcing conditions (e.g., specialized bulky, electron-rich phosphine ligands, higher temperatures) to undergo oxidative addition.

This orthogonal reactivity profile means that under carefully controlled palladium-catalyzed conditions, the bromine atom at the C3 position can be selectively functionalized, leaving the chlorine at C6 intact. [11]

Protocols for Selective Functionalization

The following protocols are presented as robust starting points. Researchers should perform optimization based on their specific nucleophile/coupling partner.

Protocol 1: Selective SNAr of the C6-Chloro Group

This procedure details the selective displacement of the chlorine atom at C6 with a representative amine nucleophile, morpholine.

Objective: To synthesize 3-bromo-6-(morpholin-4-yl)-8-nitroquinoline.

Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagents: Add anhydrous Dimethyl Sulfoxide (DMSO) to create a 0.2 M solution. Add morpholine (1.5 eq) followed by potassium carbonate (K₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol or purify by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure product.

Causality of Choices:

  • Solvent (DMSO): A polar aprotic solvent is chosen to dissolve the reagents and stabilize the charged Meisenheimer intermediate without protonating the nucleophile, thus accelerating the reaction.

  • Base (K₂CO₃): An inorganic base is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Moderate heating provides the necessary activation energy for the SNAr reaction without promoting side reactions or decomposition.

SNAr_Workflow start Start reagents 1. Combine Substrate, Morpholine, K2CO3 in DMSO start->reagents heat 2. Heat to 80-100 °C reagents->heat monitor 3. Monitor by TLC/LC-MS heat->monitor workup 4. Quench with Ice-Water monitor->workup Reaction Complete purify 5. Filter & Purify (Recrystallization/Column) workup->purify product Product: 3-bromo-6-morpholino- 8-nitroquinoline purify->product

Caption: Workflow for selective SNAr at the C6 position.

Protocol 2: Selective Palladium-Catalyzed Suzuki Coupling of the C3-Bromo Group

This procedure details the selective formation of a new carbon-carbon bond at the C3 position, leaving the C6-chloro group untouched.

Objective: To synthesize 6-chloro-3-(4-methoxyphenyl)-8-nitroquinoline.

Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a suitable ligand like SPhos (0.05 eq).

  • Solvent and Base: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) (2.5 eq).

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas to remove all traces of oxygen.

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Causality of Choices:

  • Catalyst System: Pd(PPh₃)₄ is a classic, reliable catalyst. More advanced systems using bulky, electron-rich ligands (like SPhos) can improve efficiency and allow for lower catalyst loadings or milder conditions.

  • Solvent System: The dioxane/water mixture is effective for dissolving both the organic substrate and the inorganic base and boronic acid.

  • Degassing: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive.

Suzuki_Workflow start Start reagents 1. Combine Substrate, Boronic Acid, Pd Catalyst, Base in Dioxane/H2O start->reagents degas 2. Degas Mixture (Vacuum/Inert Gas Cycles) reagents->degas heat 3. Heat to 90-110 °C degas->heat monitor 4. Monitor by TLC/LC-MS heat->monitor workup 5. Aqueous Work-up monitor->workup Reaction Complete purify 6. Purify by Column Chromatography workup->purify product Product: 6-chloro-3-aryl- 8-nitroquinoline purify->product

Caption: Workflow for selective Suzuki coupling at the C3 position.

Data Summary and Validation

Successful regioselective reactions must be confirmed through rigorous analytical techniques.

PositionReaction TypePreferred HalogenTypical ConditionsProduct Class
C6 SNArChlorine Nucleophile, Base (e.g., K₂CO₃), DMSO, 80-100 °C6-Amino/Alkoxy/Thio-quinolines
C3 Cross-CouplingBromine Boronic Acid, Pd Catalyst, Base, Dioxane/H₂O, 90-110 °C3-Aryl/Alkenyl/Alkynyl-quinolines

Analytical Validation:

  • ¹H NMR Spectroscopy: The substitution pattern can be confirmed by observing the disappearance of a proton signal and the appearance of new signals corresponding to the introduced moiety. The coupling patterns of the remaining aromatic protons will also shift predictably.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the carbon atoms directly attached to the halogens (ipso-carbons) provide definitive evidence of substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product, validating the elemental composition and confirming the substitution has occurred.

Conclusion

The halogen mobility in this compound is highly predictable and can be controlled to achieve exceptional regioselectivity. The C6-chloro position is activated for nucleophilic aromatic substitution due to strong resonance stabilization from the C8-nitro group. Conversely, the C3-bromo position is preferentially targeted in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. By selecting the appropriate reaction mechanism—SNAr for C6 and cross-coupling for C3—chemists can unlock the full synthetic potential of this versatile heterocyclic scaffold.

References

  • ResearchGate. (n.d.). 8-Nitroquinoline. Retrieved from [Link]

  • Oktem, S., & Yildirim, S. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chrobak, E., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. Retrieved from [Link]

  • de Paula, R. F., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Hassan, H. A. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Retrieved from [Link]

  • Makosza, M. (2014). The mechanism of SNAr reaction. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Juniper Publishers. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Langer, P., & Eckardt, T. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-6-chloro-3-nitro-cinnoline. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Motif in Kinase Inhibitor Design

The quinoline ring system is a cornerstone in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[1][2] Several FDA-approved drugs, such as bosutinib and cabozantinib, feature a quinoline core, underscoring its importance as a "privileged scaffold" in medicinal chemistry.[2] This is largely due to the quinoline's ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pocket of various kinases. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This technical guide presents a comprehensive synthetic strategy for the elaboration of 3-Bromo-6-chloro-8-nitroquinoline into a library of potential kinase inhibitors. This particular starting material is a highly versatile platform for several reasons:

  • Orthogonal Reactivity: The presence of two different halogen atoms (bromine and chlorine) at positions 3 and 6, respectively, allows for regioselective functionalization through palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in such transformations.

  • Latent Functionality: The nitro group at position 8 serves as a precursor to an amino group, which is a critical pharmacophoric element in many kinase inhibitors, often acting as a hydrogen bond donor to the kinase hinge region.

  • Multiple Points for Diversification: The three distinct functional groups on the quinoline core provide multiple handles for the introduction of various substituents, enabling the exploration of a broad chemical space to optimize biological activity.

This document will provide detailed protocols for a proposed synthetic workflow, discuss the underlying chemical principles, and present data on related compounds to highlight the potential of this synthetic approach for the discovery of novel kinase inhibitors.

Proposed Synthetic Workflow

The overall strategy involves a three-stage process:

  • Stage 1: Regioselective Functionalization at the C-3 Position. Leveraging the higher reactivity of the C-Br bond, a variety of carbon-carbon and carbon-heteroatom bonds can be selectively formed at this position.

  • Stage 2: Reduction of the 8-Nitro Group. The nitro group is chemoselectively reduced to an amine, unmasking a key functional group for further elaboration and for interaction with the target kinase.

  • Stage 3: Functionalization at the C-6 and/or C-8 Positions. The remaining chloro substituent and the newly formed amino group can be further modified to introduce additional diversity and to modulate the physicochemical properties of the final compounds.

G start This compound stage1 Stage 1: Regioselective C-3 Functionalization (e.g., Suzuki or Sonogashira Coupling) start->stage1 intermediate1 3-Aryl/Alkynyl-6-chloro-8-nitroquinoline stage1->intermediate1 stage2 Stage 2: Selective Nitro Group Reduction intermediate1->stage2 intermediate2 3-Aryl/Alkynyl-6-chloro-8-aminoquinoline stage2->intermediate2 stage3a Stage 3a: C-6 Functionalization (e.g., Buchwald-Hartwig Amination) intermediate2->stage3a stage3b Stage 3b: C-8 Functionalization (e.g., Amide Coupling, Sulfonylation) intermediate2->stage3b final_product Diverse Kinase Inhibitor Library stage3a->final_product stage3b->final_product

Figure 1: Proposed synthetic workflow for the diversification of this compound.

Experimental Protocols

Stage 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The higher reactivity of the C-Br bond over the C-Cl bond allows for selective coupling at the 3-position of the quinoline core.[3][4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 equiv.) in a 2:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Degas the reaction mixture again by bubbling with argon for 10-15 minutes.

  • Heat the mixture to 80-100 °C and stir under an argon atmosphere for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-aryl-6-chloro-8-nitroquinoline derivative.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimal results.

  • Base: Potassium carbonate is a widely used base in Suzuki reactions. Other bases such as cesium carbonate or sodium bicarbonate can also be employed.

  • Solvent System: The mixture of an organic solvent (dioxane or DME) and water is crucial for dissolving both the organic and inorganic reagents.

Stage 2: Selective Reduction of the 8-Nitro Group

The reduction of the nitro group to an amine is a critical step. It is essential to choose a method that is chemoselective and does not affect the halogen substituents. Iron in acetic acid or tin(II) chloride are reliable reagents for this transformation.[5][6][7]

Protocol 2: General Procedure for Nitro Group Reduction

  • To a solution of the 3-aryl-6-chloro-8-nitroquinoline derivative (1.0 equiv.) in ethanol or acetic acid, add iron powder (5.0 equiv.).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • If acetic acid was used as the solvent, neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-aryl-6-chloro-8-aminoquinoline can often be used in the next step without further purification. If necessary, purify by column chromatography.

Rationale for Experimental Choices:

  • Reducing Agent: Iron in an acidic medium is a classic and cost-effective method for the selective reduction of aromatic nitro groups in the presence of aryl halides.[5] Tin(II) chloride in ethanol or ethyl acetate is another mild and effective alternative.

  • Solvent: Ethanol or acetic acid are common solvents for this type of reduction.

Stage 3: Diversification at the C-6 and C-8 Positions

Protocol 3a: Buchwald-Hartwig Amination at the C-6 Position

The Buchwald-Hartwig amination allows for the introduction of a wide range of amines at the 6-position.[8][9][10]

  • To a solution of the 3-aryl-6-chloro-8-aminoquinoline (1.0 equiv.) and the desired amine (1.2 equiv.) in toluene or 1,4-dioxane, add sodium tert-butoxide (1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand like Xantphos (0.04 equiv.).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100-120 °C and stir under an argon atmosphere for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is crucial for successful Buchwald-Hartwig amination. Systems like Pd₂(dba)₃/Xantphos or Pd(OAc)₂/BINAP are commonly employed.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine.

Protocol 3b: N-Acylation/Sulfonylation at the C-8 Position

The 8-amino group can be readily acylated or sulfonylated to introduce further diversity.

  • To a solution of the 3-aryl-6-substituted-8-aminoquinoline (1.0 equiv.) and a base such as triethylamine or pyridine (1.5 equiv.) in dichloromethane at 0 °C, add the desired acyl chloride or sulfonyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1M HCl (for acylation), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Quinolone-Based Kinase Inhibitors

While specific biological data for derivatives of this compound are not yet publicly available, the following table illustrates the potent activity of structurally related quinoline-based kinase inhibitors against various cancer-relevant kinases.

Compound Name/ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference Cell Line(s)
Bosutinib Src, Abl1.2, 1.0K562
Cabozantinib VEGFR2, MET, RET0.035, 1.3, 4HUVEC, various tumor cells
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT0.036-0.49 (VEGFRs)HUVEC
Diaryl-quinoline ether VI C-RAF77% inhibition at 10 µMN/A
Quinoline-based diarylamides B-RAFV600E, C-RAF29.3 - 84.3N/A

Mechanistic Insights and Rationale for Scaffold Design

The synthetic strategy outlined above is based on well-established principles of organic chemistry. The regioselectivity of the initial cross-coupling reaction is governed by the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed processes. This difference in reactivity arises from the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.

G cluster_suzuki Suzuki Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-X pd_complex R-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R¹-B(OR)₂ pd_r_r1 R-Pd(II)L₂(R¹) transmetalation->pd_r_r1 reductive_elimination Reductive Elimination pd_r_r1->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R¹ reductive_elimination->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The 8-amino group, unmasked after the nitro reduction, is a key feature for kinase inhibition. It can act as a hydrogen bond donor, mimicking the adenine portion of ATP and forming crucial interactions with the hinge region of the kinase active site. The substituents introduced at the 3- and 6-positions can then be used to target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic and regioselective functionalization of this scaffold, as outlined in this guide, allows for the systematic exploration of chemical space around a privileged quinoline core. The proposed synthetic routes are based on robust and well-understood chemical transformations, providing a solid foundation for the development of new therapeutic agents. Researchers and drug development professionals can utilize these protocols and the underlying rationale to design and synthesize libraries of quinoline-based compounds for screening against a wide range of kinase targets.

References

  • Mphahlele, M.J., et al. (2020). Synthesis, crystal structure, cytotoxicity and evaluation of the 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehydes for inhibitory effect against protein kinases (VEGFR-2 and EGFR) and cyclooxygenase-2 (COX-2) activities. Journal of Molecular Structure, 1222.
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  • Elbadawi, M.A., et al. (2021). Quinoline and its derivatives were demonstrated to inhibit topoisomerase. Review on recent development of quinoline for anticancer activities.
  • Blaise, S., et al. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 9(19), 6549-6564.
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  • Alanazi, M.M., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(19), 4567.
  • Maguire, M.P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.
  • Abdel-Ghani, T.M., et al. (2022). Discovery of New Quinolone-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity. Molecules, 27(21), 7489.
  • PubChem. this compound. National Center for Biotechnology Information. Available at: [Link].

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  • Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry. Available at: [Link].

  • Serna, S., et al. (2017). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 15(40), 8613-8621.
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  • Organic Reactions. Nitro Reduction - Common Conditions. Available at: [Link].

  • Abell, A.D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8883.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397.
  • Maguire, M.P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.
  • Wikipedia. Reduction of nitro compounds. Available at: [Link].

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Introduction: The Quinoline Scaffold and the Strategic Value of 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Strategic Functionalization of 3-Bromo-6-chloro-8-nitroquinoline in Medicinal Chemistry and Drug Development

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anti-malarial, anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2][3][4] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to enhance potency, selectivity, and pharmacokinetic properties.[5][6][7]

This guide focuses on a particularly valuable, yet underexplored, building block: This compound . This molecule is a trifunctionalized scaffold, presenting researchers with a unique opportunity for sequential and regioselective chemical modifications. The electronic properties of its substituents—a potent electron-withdrawing nitro group at C8, and two distinct halogen atoms at C3 (bromo) and C6 (chloro)—dictate a predictable pattern of reactivity. This allows for a strategic and controlled approach to the synthesis of complex molecular architectures.

This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for the functionalization of this versatile quinoline core. We will explore key transformations including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Sonogashira), offering a roadmap to unlock the synthetic potential of this powerful intermediate.

Core Compound Analysis: Reactivity and Regioselectivity

The synthetic utility of this compound stems from the distinct electronic environment at each substitution site.

  • C8-Nitro Group: As a powerful electron-withdrawing group, the nitro function significantly reduces the electron density of the entire quinoline ring system. This is a critical feature for activating the ring towards nucleophilic attack.

  • C6-Chloro Group: The chloro substituent is positioned para to the nitrogen atom and is strongly activated by the C8-nitro group. This makes the C6 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions, where the chloride acts as a leaving group.[8][9]

  • C3-Bromo Group: The bromo substituent at the C3 position is less activated towards SNAr. However, it is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[10][11]

This differential reactivity is the key to the molecule's utility, enabling chemists to perform selective modifications at C6 and C3 in a stepwise manner.

PropertyValue
Molecular Formula C₉H₄BrClN₂O₂
Molecular Weight 287.50 g/mol
Appearance Expected to be a crystalline solid
Key Reactive Sites C6 (SNAr), C3 (Cross-Coupling)

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The primary and most facile reaction on this scaffold is the displacement of the C6-chloro substituent via an SNAr mechanism. The presence of the electron-withdrawing nitro group at C8 is crucial, as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.[12] This reaction is a robust method for introducing a wide variety of nucleophiles, including amines, alcohols, and thiols, to build molecular diversity.

Experimental Protocol: General Procedure for SNAr with Amines

This protocol describes a general method for the amination of the C6 position.

Reagents and Materials

Reagent/MaterialPurposeTypical Grade
This compoundStarting Material>97%
Amine (e.g., morpholine, piperidine)NucleophileReagent Grade
Potassium Carbonate (K₂CO₃)BaseAnhydrous, Powdered
N,N-Dimethylformamide (DMF)SolventAnhydrous
Ethyl AcetateExtraction SolventACS Grade
Brine (Saturated NaCl solution)Aqueous WashN/A
Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add potassium carbonate (2.0-3.0 eq) and dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the substrate).

  • Nucleophile Introduction: Add the desired amine nucleophile (1.2-1.5 eq) to the stirring solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 6-amino-3-bromo-8-nitroquinoline derivative.

Data Summary: Expected SNAr Outcomes
Nucleophile ClassExampleTypical ConditionsExpected YieldNotes
Secondary AminesMorpholineK₂CO₃, DMF, 90 °C85-95%Generally high-yielding and clean reactions.
Primary AminesBenzylamineK₂CO₃, DMF, 90 °C80-90%Efficient coupling.
AnilinesAnilineCs₂CO₃, DMF, 110 °C70-85%May require a stronger base and higher temperature.
AlcoholsPhenolNaH, DMF, 60 °C60-75%Requires a strong base like NaH to deprotonate the alcohol.
ThiolsThiophenolK₂CO₃, DMF, 70 °C>90%Thiols are excellent nucleophiles for this reaction.
Visualization: SNAr Workflow

SNAr_Workflow sub 3-Bromo-6-chloro- 8-nitroquinoline reaction Heat (80-100 °C) sub->reaction reagents Nucleophile (R-XH) Base (e.g., K2CO3) Solvent (DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product 6-Substituted-3-bromo- 8-nitroquinoline purify->product

Caption: General workflow for the SNAr reaction at the C6 position.

Part 2: Palladium-Catalyzed Cross-Coupling at the C3 Position

After modifying the C6 position, or on the starting material itself, the C3-bromo bond provides an orthogonal site for functionalization via palladium-catalyzed cross-coupling reactions. These methods are indispensable for creating C-C and C-N bonds, further expanding the accessible chemical space.[13]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used reaction to form carbon-carbon bonds by coupling an organohalide with a boronic acid or ester.[14][15] It is known for its mild reaction conditions and high functional group tolerance.[13]

Reagents and Materials

Reagent/MaterialPurposeTypical Grade
3-Bromo-quinoline SubstrateStarting Material>97%
Aryl/Heteroaryl Boronic AcidCoupling Partner>95%
Pd(PPh₃)₄ or PdCl₂(dppf)Palladium CatalystCatalyst Grade
Sodium Carbonate (Na₂CO₃)BaseAnhydrous
1,4-Dioxane / WaterSolvent SystemAnhydrous / Deionized
Argon or NitrogenInert GasHigh Purity

Step-by-Step Methodology

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.

  • Reaction Setup: In an oven-dried Schlenk flask, combine the 3-bromo-quinoline substrate (1.0 eq), the boronic acid (1.2-1.5 eq), and sodium carbonate (2.0-3.0 eq).

  • Solvent Addition: Add the solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-quinoline derivative.

Suzuki_Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-Br pd0->pd2 Oxidative Addition pd2_b [Ar-Pd(II)L2-OR'] pd2->pd2_b Ligand Exchange product_complex Ar-Pd(II)L2-R pd2_b->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Quinoline-R (ArR) product_complex->product sub Quinoline-Br (ArBr) sub->pd2 boronic Boronic Acid (R-B(OH)2) + Base (-OH) boronic->pd2_b

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the direct installation of an alkyne moiety onto the quinoline core, which is a valuable functional group for further transformations or as a structural element in bioactive molecules.[16] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[17]

Reagents and Materials

Reagent/MaterialPurposeTypical Grade
3-Bromo-quinoline SubstrateStarting Material>97%
Terminal AlkyneCoupling PartnerReagent Grade
PdCl₂(PPh₃)₂Palladium CatalystCatalyst Grade
Copper(I) Iodide (CuI)Co-catalyst>98%
Triethylamine (TEA) or Diisopropylamine (DIPA)Base and SolventAnhydrous
Tetrahydrofuran (THF)Co-solventAnhydrous
Argon or NitrogenInert GasHigh Purity

Step-by-Step Methodology

  • Inert Atmosphere: As with the Suzuki coupling, maintain a strict inert atmosphere.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-bromo-quinoline substrate (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Base: Add anhydrous THF and the amine base (TEA or DIPA).

  • Degassing: Degas the solution thoroughly with argon for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like dichloromethane, filter through a pad of celite to remove catalyst residues, and concentrate again. Purify the crude product by column chromatography.

Strategic Sequential Functionalization

The true power of this compound lies in the ability to combine these reactions sequentially. A common and logical strategy is to perform the palladium-catalyzed cross-coupling at the C3-bromo position first, as these reactions are often conducted under milder conditions than the SNAr at C6. Following the C3 functionalization, the more forcing SNAr reaction can be performed at C6 to complete the synthesis of a di-substituted quinoline derivative.

Visualization: A Sequential Synthesis Pathway

Sequential_Synthesis start 3-Bromo-6-chloro- 8-nitroquinoline intermediate 3-R¹-6-chloro- 8-nitroquinoline start->intermediate Suzuki Coupling (C3 Functionalization) step1_reagents R¹-B(OH)₂ Pd Catalyst, Base final_product 3-R¹-6-(NHR²)- 8-nitroquinoline intermediate->final_product SNAr Reaction (C6 Functionalization) step2_reagents R²-NH₂ Base, Heat

Caption: A strategic pathway for creating diverse quinoline derivatives.

Safety and Handling

  • Nitroaromatic Compounds: this compound is a nitroaromatic compound and should be handled with care. These compounds can be toxic and potentially explosive under certain conditions, although this is rare for laboratory-scale quantities.

  • Palladium Catalysts: Palladium catalysts are expensive and can be toxic. Avoid inhalation of dust and skin contact.

  • Solvents and Reagents: Handle all organic solvents (DMF, Dioxane, THF) and bases (NaH, K₂CO₃, TEA) in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

This compound is a highly valuable and versatile scaffold for the synthesis of complex, functionalized quinoline derivatives. The predictable and orthogonal reactivity of the C3-bromo and C6-chloro positions allows for a strategic and modular approach to library synthesis. By leveraging the robust protocols for Nucleophilic Aromatic Substitution and palladium-catalyzed cross-coupling reactions detailed in this guide, researchers in drug discovery and materials science can efficiently generate novel molecular entities with significant therapeutic and technological potential.

References

  • Chen, K., et al. (2022). Catalytic Amination of Phenols with Amines. Journal of the American Chemical Society, 144(4), 1144-1151. Available at: [Link]

  • El-Sayed, M. A. F., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Jain, S. K., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 62, 116734. Available at: [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

  • PubMed. Catalytic Amination of Phenols with Amines. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • ResearchGate. (2021). Pharmacological Potential of Quinoline Derivatives. Available at: [Link]

  • Verma, A. K., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences, 6(S9), 1083-1097. Available at: [Link]

  • ResearchGate. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available at: [Link]

  • National Institutes of Health. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • PubMed. Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-630. Available at: [Link]

  • Chemistry LibreTexts. (2022). Sonogashira Coupling. Available at: [Link]

  • PubMed. (2022). Catalytic Amination of Phenols with Amines. Available at: [Link]

  • Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18525-18549. Available at: [Link]

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4783. Available at: [Link]

  • ResearchGate. (2013). Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and.... Available at: [Link]

  • YouTube. (2019). Sonogashira coupling. Available at: [Link]

  • PubMed Central. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Sci-Hub. Sonogashira Cross‐Coupling Reactions of Aryl Chlorides with Alkynes Catalyzed by a Tetraphosphine—Palladium Catalyst. Available at: [Link]

  • National Institutes of Health. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(16), 6448-6452. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Characterization of Impurities in 3-Bromo-6-chloro-8-nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and analysis of 3-Bromo-6-chloro-8-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this complex heterocyclic compound. The control and characterization of impurities are critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

This document provides in-depth, experience-based answers to common challenges encountered during the synthesis and analysis of this specific quinoline derivative. We will explore the causal mechanisms behind impurity formation and provide robust, self-validating protocols to identify and control them.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound, and what is the scientific basis for their formation?

A1: The synthesis of this compound typically involves a multi-step process, including nitration, chlorination, and bromination of a quinoline core. The impurities generated are directly linked to the mechanisms of these electrophilic aromatic substitution reactions on the quinoline ring.

Causality Behind Impurity Formation:

The quinoline ring system has a complex reactivity profile. The pyridine ring is generally deactivated towards electrophilic attack, while the benzene ring is activated. However, the strong electron-withdrawing nitro group at the 8-position and the chloro group at the 6-position significantly influence the regioselectivity of the final bromination step.

Common Impurity Categories:

  • Regioisomers: Formed due to substitution at alternative positions on the quinoline ring. The directing effects of the existing chloro and nitro groups can lead to the formation of isomers. For instance, bromination might occur at the 5 or 7-position, although the 3-position is generally favored under specific conditions.[1][2]

  • Over-brominated Species: If the reaction conditions (e.g., temperature, reaction time, stoichiometry of bromine) are not strictly controlled, a second bromine atom can be added to the ring, leading to dibromo-chloro-nitroquinoline impurities.

  • Starting Material Residue: Incomplete reactions are a common source of impurities. Unreacted 6-chloro-8-nitroquinoline is a primary process-related impurity.[1]

  • Hydrolysis Products: If moisture is present, particularly at elevated temperatures or under acidic/basic conditions, the nitro group can potentially be hydrolyzed, although this is less common.

Table 1: Potential Impurities and Their Origin

Impurity NameStructure (Hypothetical)Molecular Weight ( g/mol )Origin
5-Bromo-6-chloro-8-nitroquinolineIsomeric Structure303.44Regioisomer from bromination
7-Bromo-6-chloro-8-nitroquinolineIsomeric Structure303.44Regioisomer from bromination
3,5-Dibromo-6-chloro-8-nitroquinolineOver-brominated Structure382.34Lack of reaction control
6-chloro-8-nitroquinolineStarting Material208.59Incomplete bromination

Troubleshooting Guides

Troubleshooting 1: My HPLC-UV analysis shows an unexpected peak eluting close to the main product peak. How do I proceed with its identification?

A1: The appearance of an unknown peak requires a systematic investigation to ensure the quality of your synthesis. The workflow below provides a logical progression from detection to structural elucidation.

// Node Definitions start [label="Unexpected Peak\nObserved in HPLC-UV", fillcolor="#FBBC05", fontcolor="#202124"]; ms_analysis [label="Step 1: LC-MS Analysis\n(Determine Molecular Weight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_isotopes [label="Step 2: Isotopic Pattern Analysis\n(Check for Br/Cl Signature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; propose_structure [label="Step 3: Propose Putative Structures\n(Isomers, Byproducts)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Step 4: Isolation\n(Prep-HPLC or Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr [label="Step 5: Spectroscopic Analysis\n(1D/2D NMR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; elucidate [label="Step 6: Structure Elucidation\n& Confirmation", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Impurity Identified", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> ms_analysis; ms_analysis -> check_isotopes; check_isotopes -> propose_structure; propose_structure -> isolate; isolate -> nmr; nmr -> elucidate; elucidate -> end; } } Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Protocol for Impurity Identification:

  • LC-MS Analysis: The first and most critical step is to obtain the mass of the impurity.[3][4]

    • Rationale: The molecular weight provides the most direct clue to the impurity's identity. For example, a mass corresponding to the starting material or a dibrominated product is immediately informative.

    • Action: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis using the same chromatographic conditions.

  • Isotopic Pattern Analysis: Halogenated compounds have a distinct isotopic signature in the mass spectrum.[5][6]

    • Rationale: Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6] The presence of one chlorine and one bromine atom in the parent molecule (and its impurities) will create a characteristic M, M+2, and M+4 pattern. This pattern is a powerful tool for confirming the presence of these halogens in the unknown peak.[5][7]

    • Action: Examine the mass spectrum of the unknown peak for the expected isotopic pattern.

  • Isolation: To obtain definitive structural information, the impurity must be isolated.

    • Rationale: While LC-MS provides the molecular weight, it does not reveal the specific arrangement of atoms (i.e., which isomer it is). For this, Nuclear Magnetic Resonance (NMR) spectroscopy is required, which necessitates a pure sample.[8]

    • Action: Use preparative HPLC or careful column chromatography to isolate a sufficient quantity (typically >1 mg) of the impurity.

  • NMR Spectroscopy: This is the gold standard for structure elucidation of organic molecules.[3][8][9]

    • Rationale: ¹H NMR will show the number and connectivity of protons on the aromatic rings. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish proton-proton and proton-carbon connectivities, respectively, allowing for unambiguous assignment of the substitution pattern.[8][9]

    • Action: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H, ¹³C, and 2D NMR spectra.[10]

Troubleshooting 2: My HPLC method shows poor peak shape (e.g., tailing, fronting) for the main peak. What are the common causes and solutions?

A2: Poor peak shape in HPLC can compromise the accuracy of quantification and the resolution of closely eluting impurities. The causes can be chemical or physical.

Table 2: Common HPLC Peak Shape Problems and Solutions

ProblemPossible CauseRecommended Solution
Peak Tailing Secondary Interactions: The basic nitrogen on the quinoline ring interacts with acidic silanols on the silica-based column packing material.Use a Buffered Mobile Phase: Add a buffer (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the quinoline nitrogen, minimizing secondary interactions. Use an End-capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize silanol interactions.
Column Overload: Injecting too much sample mass onto the column.Reduce Injection Volume/Concentration: Dilute the sample and re-inject. The peak height should be within the linear range of the detector.
Peak Fronting Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase.Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible.
Split Peaks Column Contamination/Void: A blocked frit or a void at the head of the column can distort the sample path.Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent to remove particulates.[11] Use a Guard Column: A guard column will protect the analytical column from strongly retained contaminants and particulates.[12]

For a comprehensive guide on HPLC troubleshooting, resources from manufacturers like Sigma-Aldrich or Agilent are highly valuable.[11]

Regulatory Context

Q3: What are the regulatory expectations for characterizing and controlling these impurities?

A3: As this compound is likely a starting material or intermediate for an API, its purity is scrutinized under regulatory guidelines, primarily those from the International Council for Harmonisation (ICH).

  • ICH Q3A(R2) - Impurities in New Drug Substances: This is the cornerstone guideline.[13][14] It establishes thresholds for reporting, identifying, and qualifying impurities.

    • Reporting Threshold: The level at which an impurity must be reported in regulatory filings.

    • Identification Threshold: The level above which the structure of an impurity must be determined.[15]

    • Qualification Threshold: The level above which an impurity's safety must be established. An impurity is considered "qualified" if it was present in safety and clinical study batches.[13]

  • ICH M7 - Mutagenic Impurities: This guideline addresses impurities that have the potential to be mutagenic and therefore carcinogenic. Given the presence of a nitroaromatic moiety, this is a particularly relevant consideration. A thorough assessment of potential impurities for mutagenic potential is often required.[14]

Practical Implications:

  • You must develop and validate analytical methods that are sensitive enough to detect and quantify impurities at or below the ICH thresholds.

  • A rationale for the inclusion or exclusion of impurities in the final specification should be provided, based on the impurity profiles of batches manufactured by the proposed commercial process.[13]

  • Any impurity exceeding the identification threshold requires full structural characterization, as outlined in the troubleshooting guide above.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. [Link]

  • Halogenated Organic Compounds | Spectroscopy Online. [Link]

  • Quinoline - Wikipedia. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. [Link]

  • Quinoline-impurities - Pharmaffiliates. [Link]

  • mass spectra - the M+2 peak - Chemguide. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P
  • Mass Spectrometry - MSU chemistry. [Link]

  • Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC - NIH. [Link]

  • HPLC Troubleshooting Guide - SCION Instruments. [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. [Link]

  • IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2) - Lejan Team. [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES - UNCW. [Link]

  • Quinoline. [Link]

  • (PDF) 8-Nitroquinoline - ResearchGate. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

  • ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]

  • Impurities in new drug substance| ICH Q3A(R2) - YouTube. [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 3-Bromo-6-chloro-8-nitroquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of parameters. It delves into the scientific rationale behind methodological choices, ensuring the development of a selective, sensitive, and self-validating analytical system for quantifying the purity of this critical chemical entity and its potential process-related impurities and degradants.

The Analytical Imperative: Why Purity Matters for this compound

This compound is a highly substituted quinoline derivative.[1] The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of pharmacologically active agents, including antimicrobial and anticancer compounds.[2][3][4] The specific halogen and nitro group substitutions on this molecule create a unique electronic and steric profile, making it a valuable intermediate for synthesizing novel therapeutic candidates.

The purity of such an intermediate is paramount. Even minute impurities can have significant downstream consequences, potentially leading to failed syntheses, altered biological activity, or the introduction of toxic components in a final drug product. Therefore, a reliable analytical method is not just a quality control measure; it is a fundamental component of data integrity and successful drug development. The primary challenges in its purity analysis lie in the potential for closely related structural isomers and degradation products that may be difficult to resolve.

Foundational Principles: Reversed-Phase HPLC

For a polycyclic aromatic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice.[5][6] This chromatographic mode separates molecules based on their hydrophobicity. A nonpolar stationary phase (the column) is used with a polar mobile phase.[7][8] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. By systematically altering the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol), we can modulate the retention of the analyte and its impurities, achieving separation.

Strategic Method Development: A Comparative Analysis of HPLC Columns

The heart of an HPLC separation is the column. The choice of stationary phase chemistry dictates the selectivity of the method—its ability to distinguish between the main compound and closely related impurities. For this compound, the most likely impurities are positional isomers (e.g., different arrangements of the bromo, chloro, and nitro groups) or precursors from the synthesis.[2][9]

Below is a comparison of suitable column chemistries for this analysis.

Stationary PhasePrimary Separation MechanismAdvantages for this AnalysisDisadvantages for this Analysis
C18 (Octadecylsilane) Hydrophobic interactionsThe industry standard, highly robust, and widely available. Excellent for general-purpose separations based on differences in hydrophobicity.May provide insufficient selectivity for positional isomers which have very similar hydrophobicities.
Phenyl-Hexyl Hydrophobic & π-π interactionsThe phenyl groups provide π-π interactions with the aromatic quinoline ring system. This secondary interaction mechanism is highly effective for separating aromatic and positional isomers.[10][11]Can be slightly less stable at extreme pH values compared to modern C18 columns.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and charge-transfer interactionsOffers multiple interaction modes, providing unique selectivity, especially for halogenated and aromatic compounds.[11] It is often the best choice for resolving complex mixtures of isomers.[11][12]May require more method development to optimize the mobile phase and achieve desired retention.

Causality Behind the Recommendation: While a C18 column is a reasonable starting point, the complex nature of potential impurities in this compound synthesis strongly favors a column with alternative selectivity. The presence of the aromatic quinoline core and multiple electron-withdrawing/donating substituents makes a Phenyl-Hexyl or PFP column the superior choice. These columns leverage π-π interactions between the stationary phase and the analyte, providing an additional separation mechanism beyond simple hydrophobicity, which is crucial for resolving positional isomers.[10][11][13]

Recommended HPLC Protocol for Purity Assessment

This protocol is designed as a robust starting point for the analysis of this compound. It follows the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and is built to be validated according to International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][14][15]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis S1 Accurately weigh sample S2 Dissolve in Diluent (e.g., 50:50 ACN:Water) S1->S2 S3 Sonicate to dissolve S2->S3 S4 Filter through 0.45 µm filter S3->S4 H1 Equilibrate HPLC System with initial mobile phase conditions S4->H1 M1 Prepare Mobile Phase A (e.g., 0.1% Phosphoric Acid in Water) M3 Degas mobile phases M1->M3 M2 Prepare Mobile Phase B (e.g., Acetonitrile) M2->M3 M3->H1 H2 Perform System Suitability Test (SST) H1->H2 H3 Inject Sample H2->H3 H4 Run Gradient Program H3->H4 D1 Integrate Chromatogram H4->D1 D2 Identify Main Peak and Impurity Peaks D1->D2 D3 Calculate Purity (% Area) D2->D3 D4 Generate Report D3->D4 caption Figure 1: HPLC Analysis Workflow for Purity Assessment.

Caption: Figure 1: HPLC Analysis Workflow for Purity Assessment.

Step-by-Step Methodology

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or PFP (e.g., 4.6 x 150 mm, 3.5 µm)Provides π-π interactions for enhanced selectivity towards aromatic and positional isomers.[10][12]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid modifier ensures protonation of silanols on the stationary phase, leading to better peak shape for the basic quinoline nitrogen. Formic acid can be substituted for mass spectrometry compatibility.[5]
Mobile Phase B AcetonitrileOffers good UV transparency and is an excellent solvent for this class of compounds.
Gradient Program 0-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA gradient is essential to elute any potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm or PDA Scan (210-400 nm)A PDA detector is highly recommended to assess peak purity and to select the optimal wavelength for all components, including impurities that may have different UV maxima.
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.
Sample Preparation Prepare a ~0.5 mg/mL solution in Acetonitrile/Water (50:50 v/v).The diluent should be weak enough to ensure good peak shape upon injection.

3. System Suitability Test (SST):

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry).

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision).[16]

    • Theoretical Plates (N): > 2000 (Indicates column efficiency).

  • These criteria, derived from USP <621>, confirm that the chromatographic system is performing adequately on the day of analysis.[7][15]

Ensuring a Self-Validating System: Forced Degradation Studies

A truly trustworthy purity method must be "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from its degradation products.[17][18] Forced degradation (or stress testing) is the process of intentionally degrading the sample to produce these products.[19][20] This is a cornerstone of method validation as outlined by ICH guidelines.[19]

Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) analyze Analyze stressed samples by proposed HPLC method alongside an unstressed control A->analyze B Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B->analyze C Oxidation (e.g., 3% H2O2, RT) C->analyze D Thermal (Solid, 80°C) D->analyze E Photolytic (ICH Q1B conditions) E->analyze start This compound Sample Solution start->A start->B start->C start->D start->E evaluate Evaluate Results: - Peak Purity (PDA) - Resolution of Degradants - Mass Balance analyze->evaluate caption Figure 2: Workflow for Forced Degradation Studies.

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Nitroquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The strategic introduction of specific functional groups, such as halogens and nitro moieties, can dramatically modulate the biological activity of these compounds. This guide offers an in-depth comparison of halogenated nitroquinolines, synthesizing available experimental data to elucidate their structure-activity relationships (SAR) across anticancer, antimicrobial, and antiparasitic applications. As a senior application scientist, this analysis aims to provide not just a compilation of data, but a causal understanding of how subtle molecular modifications can drive profound changes in biological efficacy.

The Interplay of Halogen and Nitro Groups: A Gateway to Potent Bioactivity

The quinoline nucleus, a bicyclic aromatic heterocycle, offers multiple positions for substitution. The introduction of a nitro group (-NO₂), a strong electron-withdrawing group, and a halogen atom (F, Cl, Br, I) can significantly alter the molecule's physicochemical properties, including its electronics, lipophilicity, and steric profile. This, in turn, influences how the molecule interacts with its biological target.

The nitro group is a key player in the bioactivation of many antimicrobial and antiparasitic drugs. In the low-oxygen environments characteristic of many pathogens and solid tumors, the nitro group can be reduced by nitroreductase enzymes to form cytotoxic radical species that damage DNA and other vital cellular components[1]. The position of the nitro group on the quinoline ring is critical, influencing the molecule's reduction potential and, consequently, its selective toxicity.

Halogens contribute to the pharmacological profile through various mechanisms. Their high electronegativity can alter the acidity of nearby protons and influence hydrogen bonding interactions. Furthermore, the increasing size and polarizability from fluorine to iodine can lead to enhanced van der Waals interactions and improved binding affinity with target proteins. The position of the halogen atom is equally crucial, as it can dictate the molecule's orientation within a binding pocket and affect its metabolic stability.

This guide will dissect the available data to compare how the interplay between different halogens and the positioning of the nitro group fine-tunes the biological activity of the quinoline scaffold.

Comparative Anticancer Activity

Halogenated nitroquinolines have emerged as a promising class of anticancer agents. Their cytotoxicity is often linked to their ability to induce oxidative stress and apoptosis. The following sections compare the performance of various derivatives against different cancer cell lines.

Influence of Halogen and Nitro Group Position

A study comparing the cytotoxicity of 8-hydroxy-5-nitroquinoline (Nitroxoline) with halogenated 8-hydroxyquinolines, such as 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), revealed the potent anticancer activity of the nitro-substituted compound. Nitroxoline exhibited significantly lower IC₅₀ values against several cancer cell lines, indicating greater potency.

Table 1: Comparative Anticancer IC₅₀ Values of Halogenated and Nitrated 8-Hydroxyquinolines

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxy-5-nitroquinolineHL-60 (Leukemia)6.26[2]
5-Chloro-7-iodo-8-hydroxyquinolineHL-60 (Leukemia)12.90[2]
8-Hydroxy-5-nitroquinolineDHL-4 (Lymphoma)0.89[2]
5-Chloro-7-iodo-8-hydroxyquinolineDHL-4 (Lymphoma)2.71[2]
8-Hydroxy-5-nitroquinolinePanc-1 (Pancreatic)1.46[2]
5-Chloro-7-iodo-8-hydroxyquinolinePanc-1 (Pancreatic)5.89[2]
8-Hydroxy-5-nitroquinolineA2780 (Ovarian)0.18[2]
5-Chloro-7-iodo-8-hydroxyquinolineA2780 (Ovarian)13.00[2]

Analysis: The data in Table 1 strongly suggests that the presence of a nitro group at the 5-position of the 8-hydroxyquinoline scaffold contributes more significantly to its anticancer activity than halogenation at positions 5 and 7. The electron-withdrawing nature of the nitro group is likely a key factor in its potent cytotoxicity.

The Role of the Halogen in 7-Chloroquinoline Derivatives

A series of 7-chloroquinoline hydrazones have been evaluated for their anticancer activity against the NCI-60 panel of human cancer cell lines. Several of these compounds exhibited submicromolar GI₅₀ values across a broad range of cancer types, highlighting the potential of the 7-chloroquinoline scaffold in cancer drug discovery[3]. While a direct comparison with other halogenated analogs was not provided in this specific study, the potent activity underscores the importance of the chlorine atom at the 7-position for this class of compounds.

Comparative Antimicrobial Activity

The quinoline scaffold is the foundation for many antibacterial drugs, most notably the fluoroquinolones. The addition of a nitro group and various halogens can further enhance their antimicrobial spectrum and potency.

Impact of Halogenation on Quinoline Derivatives

Studies on halogenated 8-hydroxyquinolines have demonstrated their potent antimicrobial activity. For instance, 7-bromo-8-hydroxyquinoline and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) have shown significant activity against Gram-negative bacteria[4]. The introduction of a nitro group, as in 8-hydroxy-5-nitroquinoline (nitroxoline), also confers strong antibacterial properties.

Table 2: Comparative Antibacterial MIC Values (µM) of Halogenated and Nitrated 8-Hydroxyquinolines

CompoundAeromonas hydrophilaPseudomonas aeruginosaReference
8-Hydroxy-5-nitroquinoline5.2684.14[4]
5,7-Dichloro-8-hydroxyquinoline>460.73>460.73[4]
7-Bromo-8-hydroxyquinoline111.36222.73[4]

Analysis: From this limited dataset, 8-hydroxy-5-nitroquinoline shows potent activity against Aeromonas hydrophila. The halogenated derivatives, in this comparison, appear less active against these specific strains. It is important to note that different halogen substitutions and positions can lead to varied activity spectra against different bacterial species. For example, other studies have shown that certain halogenated quinolines are highly effective against drug-resistant Gram-positive bacteria[5].

Comparative Antiparasitic Activity

Nitroaromatic compounds are a cornerstone in the treatment of parasitic diseases, with their mechanism of action often relying on the reductive activation of the nitro group by parasitic nitroreductases.

Potent Activity of 8-Hydroxy-5-nitroquinoline against Trypanosoma cruzi**

A recent study repurposed nitroxoline (8-hydroxy-5-nitroquinoline) as a potential treatment for Chagas disease, caused by the parasite Trypanosoma cruzi. The study demonstrated that nitroxoline is significantly more potent than the current standard-of-care drug, benznidazole.

Table 3: Comparative Antiparasitic IC₅₀ Values (µM) against T. cruzi

CompoundEpimastigote formAmastigote formReference
8-Hydroxy-5-nitroquinoline3.00 ± 0.441.24 ± 0.23[6]
Benznidazole (Reference Drug)6.92 ± 0.772.67 ± 0.39[6]

Analysis: The data clearly indicates the superior efficacy of 8-hydroxy-5-nitroquinoline against both the replicative extracellular (epimastigote) and intracellular (amastigote) forms of T. cruzi. This highlights the critical role of the nitro group in its antiparasitic activity, likely through activation by parasitic nitroreductases.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for key in vitro assays used to evaluate the biological activity of halogenated nitroquinolines.

Synthesis of Halogenated Nitroquinolines

The synthesis of halogenated nitroquinolines can be achieved through various established organic chemistry reactions. Below is a general procedure for the nitration of a halogenated quinoline.

General Protocol for Nitration of 7-Chloroquinoline:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the nitrated product[3].

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates.

Synthesis_Workflow cluster_synthesis Synthesis of Halogenated Nitroquinoline start Start: 7-Chloroquinoline step1 Dissolve in conc. H₂SO₄ Cool to 0-5 °C start->step1 Step 1 step2 Add fuming HNO₃ dropwise (<10 °C) step1->step2 Step 2 step3 Stir at Room Temperature step2->step3 Step 3 step4 Pour onto Ice Neutralize with NaHCO₃ step3->step4 Step 4 step5 Filter, Wash, and Dry step4->step5 Step 5 end End: Nitrated Product step5->end

Caption: General workflow for the synthesis of a nitroquinoline derivative.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][7].

Protocol for MTT Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated nitroquinoline derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_workflow MTT Assay for Cytotoxicity start Start: Seed Cells step1 Treat with Compounds start->step1 step2 Add MTT Reagent step1->step2 step3 Incubate (4h, 37°C) step2->step3 step4 Solubilize Formazan (DMSO) step3->step4 step5 Measure Absorbance (570 nm) step4->step5 end End: Determine IC₅₀ step5->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Susceptibility: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[8][9].

Protocol for Broth Microdilution:

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the halogenated nitroquinoline compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_mic Broth Microdilution for MIC start Start: Serial Dilutions step1 Prepare Bacterial Inoculum start->step1 step2 Inoculate Microtiter Plate step1->step2 step3 Incubate (18-24h, 37°C) step2->step3 end End: Determine MIC step3->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Bacterial Nitroreductase Assay

This assay is crucial for understanding the mechanism of action of nitro-containing compounds. It measures the activity of nitroreductase enzymes, which are responsible for activating these compounds into their cytotoxic forms.

Protocol for a Fluorogenic Nitroreductase Assay:

  • Reagent Preparation: Prepare a working solution containing a fluorogenic nitroreductase substrate (e.g., a nitro-coumarin derivative) and NADH in a suitable buffer (e.g., PBS, pH 7.4)[10].

  • Enzyme/Cell Lysate Addition: Add the purified nitroreductase enzyme or a bacterial cell lysate containing the enzyme to the working solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Data Analysis: The rate of increase in fluorescence is proportional to the nitroreductase activity.

NTR_Assay_Workflow cluster_ntr_assay Nitroreductase Activity Assay start Start: Prepare Substrate & NADH step1 Add Nitroreductase Source start->step1 step2 Incubate (37°C) step1->step2 step3 Measure Fluorescence step2->step3 end End: Determine Enzyme Activity step3->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-6-chloro-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of discovery. However, the excitement of research must be built upon an unshakeable foundation of safety. This guide addresses the operational handling of 3-Bromo-6-chloro-8-nitroquinoline, a compound for which comprehensive safety data is not yet widely available. In the absence of a complete Safety Data Sheet (SDS), we will proceed with a conservative approach, deriving our protocols from the known hazards of structurally similar halogenated nitroaromatic compounds. This methodology ensures that we operate with the highest degree of caution, protecting both the researcher and the integrity of the experiment.

Hazard Analysis: A Proactive Assessment

This compound belongs to the class of halogenated nitroaromatic compounds. While specific toxicological data for this molecule is sparse, the chemical motifs present suggest a number of potential hazards that must be managed. Structurally related compounds, such as various bromo-chloro-isoquinolines and nitroquinolines, are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They are also consistently classified as skin and serious eye irritants.[1][2][3]

Therefore, we must assume this compound presents the following risks:

  • Acute Toxicity: Potential harm from single exposure via oral, dermal, or inhalation routes.

  • Irritation: Likely to cause significant skin and severe eye irritation upon contact.

  • Respiratory Tract Irritation: As a fine powder, aerosolized particles may irritate the respiratory system.[1][2]

  • Environmental Hazard: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[4]

The following table summarizes the anticipated hazard classifications based on analogous compounds.

Hazard ClassAnticipated ClassificationGHS PictogramRationale
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Harmful)

Based on data for similar bromo-chloro-isoquinolines.[1][2]
Skin Corrosion/IrritationCategory 2 (Irritant)

Consistent classification for related compounds.[1][2][3]
Serious Eye Damage/IrritationCategory 2 (Irritant)

Consistent classification for related compounds.[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)

Anticipated risk from inhalation of fine powder.[1][2]

The Core PPE Ensemble: Your Primary Defense

Given the assessed risks, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory. This is not merely a checklist; it is an integrated system designed to prevent all routes of exposure.

  • Engineering Controls First: All handling of solid this compound must be performed inside a certified chemical fume hood to control inhalation exposure.[5] The work area should be equipped with an eyewash station and a safety shower, with the access path kept clear.[3]

  • Hand Protection: Double-gloving is required.

    • Inner Glove: Thin nitrile gloves for dexterity.

    • Outer Glove: Thicker, chemical-resistant gloves (e.g., butyl rubber or Viton™) should be worn over the nitrile gloves. While specific breakthrough data is unavailable, this class of compounds warrants robust protection. Always check gloves for integrity before and during use.

  • Eye and Face Protection: Due to the severe irritation potential, standard safety glasses are insufficient.

    • Minimum Requirement: Tightly-fitting, indirectly vented chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required.[6]

    • Recommended: A full-face shield worn over chemical splash goggles provides superior protection against splashes and aerosolized powder.

  • Body Protection: A flame-resistant laboratory coat is essential. For operations with a higher risk of spillage, such as bulk transfers, an impervious chemical-resistant apron should be worn over the lab coat.[6] Full-length trousers and closed-toe, chemical-resistant footwear are mandatory.[3]

  • Respiratory Protection: When engineering controls (fume hood) may not be sufficient or during spill cleanup, respiratory protection is necessary.

    • A full-face respirator with combination cartridges for organic vapors and particulates (P100/FFP3) is the recommended choice, offering a higher protection factor and integrated eye protection.[6][7]

Operational Protocol: A Step-by-Step Workflow

Adherence to a strict, systematic procedure minimizes risk. The following workflow is designed as a self-validating system for safety.

Pre-Handling Preparations
  • Designate Area: Clearly demarcate the handling area within the chemical fume hood.

  • Verify Controls: Confirm the chemical fume hood is functioning correctly (check airflow monitor). Ensure the safety shower and eyewash station have been recently tested.

  • Assemble Materials: Pre-weigh any necessary reagents. Bring all required equipment (spatulas, weigh boats, glassware, waste containers) into the fume hood before introducing the compound.

  • Prepare Waste: Have a dedicated, clearly labeled hazardous waste container ready for solid waste and another for contaminated consumables. The label should read: "Hazardous Waste: Halogenated Nitroaromatic Solid" and include the compound name.

  • Don PPE: Put on all required PPE in the correct order (lab coat, inner gloves, outer gloves, goggles, face shield).

Handling and Weighing
  • Location: Conduct all manipulations at least 6 inches (15 cm) inside the fume hood sash.

  • Dispensing: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping powder from a height.[7][8] Tap the spatula gently on the receiving container; do not tap it on the side of the stock bottle.

  • Weighing: If using an analytical balance, place it inside the fume hood if possible. If not, use a tared, sealed container to transport the compound to a balance in the open lab, keeping the container closed at all times outside the hood. This is a less preferred method.

  • Post-Use: Tightly seal the stock container immediately after use and wipe it down with a damp cloth before storing.

Emergency Response

Spill:

  • Alert: Alert personnel in the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading. Do not attempt to clean a large spill without proper respiratory protection.

  • Cleanup (Small Spill in Hood): Using absorbent pads, gently cover the spill. Do not dry sweep. Moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation. Carefully collect all contaminated materials and place them in the designated solid hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. Place all cleaning materials in the waste container.

Personnel Exposure:

  • Skin: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eyes: Immediately flush with the nearest eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

Decontamination and Disposal Plan

Proper disposal is a critical final step in the safe handling workflow.

  • Consumables: All disposable items that have come into contact with the compound (gloves, weigh boats, pipette tips, absorbent pads) must be placed in the sealed, labeled solid hazardous waste container.

  • Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate in a labeled liquid hazardous waste container for halogenated organic waste. Then, wash the glassware with soap and water.

  • Waste Disposal: The final disposal of the hazardous waste must be conducted through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing to manage the halogenated components.[6][7] Do not discharge any waste to sewer systems.[6]

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

start Start: Plan Experiment prep Step 1: Pre-Handling Prep - Verify Fume Hood - Assemble Materials & Waste - Don Full PPE start->prep handle Step 2: Compound Handling - Work inside Fume Hood - Weigh & Dispense Carefully - Minimize Dust prep->handle spill_check Spill or Exposure? handle->spill_check emergency Step 3: Emergency Protocol - Alert & Isolate - Follow Exposure First Aid - Spill Cleanup spill_check->emergency Yes decon Step 4: Decontamination - Clean Workspace - Triple-Rinse Glassware - Collect All Waste spill_check->decon No emergency->decon dispose Step 5: Waste Disposal - Segregate Waste Streams - Label Containers Correctly - Arrange Professional Disposal decon->dispose end End: Procedure Complete dispose->end

Caption: Safe Handling Workflow for this compound.

References

  • PubChem. 8-Bromo-3-chloroisoquinoline | C9H5BrClN. National Center for Biotechnology Information. [Link]

  • PubChem. this compound | C9H4BrClN2O2. National Center for Biotechnology Information. [Link]

  • MDPI. Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago.[Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation.[Link]

  • ACS Publications. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.[Link]

  • Australian Government Department of Health. 1-Bromo-3-chloropropane and 1,3-dibromopropane - Evaluation statement.[Link]

  • Croner-i. Aromatic halogenated amines and nitro-compounds.[Link]

  • Google Patents.
  • PubChem. 6-Bromo-3-chloroisoquinoline | C9H5BrClN. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Bromo-6-chloro-3-nitro-cinnoline | C8H3BrClN3O2. National Center for Biotechnology Information. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.